molecular formula C21H17N3O B15109822 N-ethyl-N-phenylphenazine-1-carboxamide

N-ethyl-N-phenylphenazine-1-carboxamide

Cat. No.: B15109822
M. Wt: 327.4 g/mol
InChI Key: XEAFPXNZDQKISW-UHFFFAOYSA-N
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Description

N-Ethyl-N-phenylphenazine-1-carboxamide is a phenazine-based diamide derivative characterized by an ethyl group and a phenyl group attached to the nitrogen atoms of the carboxamide moiety.

Properties

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

N-ethyl-N-phenylphenazine-1-carboxamide

InChI

InChI=1S/C21H17N3O/c1-2-24(15-9-4-3-5-10-15)21(25)16-11-8-14-19-20(16)23-18-13-7-6-12-17(18)22-19/h3-14H,2H2,1H3

InChI Key

XEAFPXNZDQKISW-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenazine derivatives, including N-ethyl-N-phenylphenazine-1-carboxamide, typically involves the condensation of 1,2-diaminobenzenes with 2-carbon units, reductive cyclization of diphenylamines, or oxidative cyclization of 1,2-diaminobenzene/diphenylamines . These reactions often require specific catalysts and conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of phenazine derivatives can be achieved through metabolic engineering of natural phenazine-producing bacteria such as Pseudomonas chlororaphis. This method offers advantages of non-toxicity and potentially high yield in environmentally friendly settings .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Key Trends :

  • Lipophilicity : Bulky or aromatic substituents (e.g., phenyl, isopropyl) increase log P values, as seen in analogs like , aligning with trends in amsacrine derivatives where lipophilicity correlates with DNA binding affinity .
  • Thermal Stability : Higher melting points (e.g., 203–204°C in ) are observed with methoxy-methylbenzamido groups, likely due to intramolecular hydrogen bonding.
  • Solubility: Charged or polar groups (e.g., dimethylaminoethyl in ) enhance aqueous solubility, whereas aromatic substituents reduce it.

Bioactivity and Functional Implications

While direct bioactivity data for N-ethyl-N-phenylphenazine-1-carboxamide are unavailable, insights can be extrapolated from related compounds:

  • Antitumor Potential: Phenazine derivatives like amsacrine analogs exhibit DNA intercalation and G2-phase cell cycle arrest . The ethyl-phenyl groups in the target compound may enhance DNA binding via hydrophobic interactions, similar to NSC 343 499’s improved efficacy over amsacrine .
  • Metabolic Stability : Fluorinated analogs (e.g., ) resist oxidative metabolism, as demonstrated by reduced N-demethylation in DIC analogs . The phenyl group in the target compound may similarly slow metabolic degradation.
  • Cytotoxicity : Substituted benzamido groups (e.g., ) show variable IC₅₀ values across cell lines, suggesting substituent-dependent mechanisms.

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